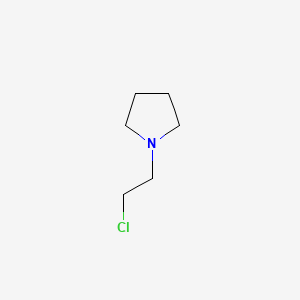

1-(2-Chloroethyl)pyrrolidine

CAS No.: 5050-41-9

Cat. No.: VC2408513

Molecular Formula: C6H12ClN

Molecular Weight: 133.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5050-41-9 |

|---|---|

| Molecular Formula | C6H12ClN |

| Molecular Weight | 133.62 g/mol |

| IUPAC Name | 1-(2-chloroethyl)pyrrolidine |

| Standard InChI | InChI=1S/C6H12ClN/c7-3-6-8-4-1-2-5-8/h1-6H2 |

| Standard InChI Key | RMGFLMXDCGQKPS-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CCCl |

| Canonical SMILES | C1CCN(C1)CCCl |

Introduction

Chemical Structure and Properties

1-(2-Chloroethyl)pyrrolidine (C6H12ClN) is characterized by a pyrrolidine ring with a 2-chloroethyl substituent attached to the nitrogen atom. The compound represents an important class of functionalized heterocycles used extensively in organic synthesis.

Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C6H12ClN |

| Molecular Weight | 133.62 g/mol |

| CAS Number | 5050-41-9 |

| IUPAC Name | 1-(2-chloroethyl)pyrrolidine |

| Physical State | Liquid |

| Boiling Point | 55-56°C/11mm, 60-63°C/23mm, 90°C/56mm |

Table 1: Basic chemical properties of 1-(2-Chloroethyl)pyrrolidine

The free base form of 1-(2-Chloroethyl)pyrrolidine is relatively unstable and is typically converted to its hydrochloride salt for storage and handling. The hydrochloride salt (C6H12ClN·HCl) has a molecular weight of 170.08 g/mol and appears as white to off-white crystals or crystalline powder .

Structural Characteristics

The structure of 1-(2-Chloroethyl)pyrrolidine features a five-membered pyrrolidine ring with a nitrogen atom that serves as the connection point for the 2-chloroethyl group. This structural arrangement confers specific reactivity patterns that make it valuable in chemical synthesis. The presence of the chlorine atom as a leaving group enables various nucleophilic substitution reactions, particularly in pharmaceutical synthesis .

Synthesis Methods

Several synthetic approaches are documented for preparing 1-(2-Chloroethyl)pyrrolidine and its hydrochloride salt. The most common method involves the chlorination of N-(2-hydroxyethyl)pyrrolidine.

Synthesis from N-(2-Hydroxyethyl)pyrrolidine

The primary synthetic route utilizes thionyl chloride to convert the hydroxyl group to a chloride:

-

N-(2-Hydroxyethyl)pyrrolidine is treated with thionyl chloride under reflux conditions

-

The reaction is typically conducted under nitrogen atmosphere

-

The mixture is concentrated in vacuo, and the residue is triturated with diethyl ether

The detailed procedure is as follows:

N-(2-Hydroxyethyl)pyrrolidine (6.24 g, 0.05 mol) is cautiously treated with thionyl chloride (40 mL, 0.54 mol) while stirring. The mixture is refluxed for 1 hour under nitrogen atmosphere, then concentrated in vacuo. The residue is triturated with diethyl ether multiple times until the decantate becomes nearly colorless. The resulting solid is a cocoa-colored product with a typical yield of approximately 46% .

Conversion to Hydrochloride Salt

The free base is typically converted to the hydrochloride salt immediately after synthesis due to its instability:

-

The free base is dissolved in isopropanol

-

Dry HCl gas is bubbled through the solution at 0°C

-

The precipitated hydrochloride salt is filtered

-

The salt is recrystallized, typically from isopropanol/di-isopropyl ether with charcoal treatment

Applications and Uses

1-(2-Chloroethyl)pyrrolidine and its hydrochloride salt have diverse applications, particularly in pharmaceutical and medicinal chemistry research.

Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, with notable applications including:

| Application Area | Description |

|---|---|

| Neurological Drugs | Development of compounds targeting neurological disorders |

| Anticancer Agents | Synthesis of novel compounds for cancer treatment research |

| Estrogen Receptor Antagonists | Preparation of compounds like Nafoxidine and its analogs |

| Drug Candidates | Structural modification for enhanced efficacy and reduced side effects |

Table 2: Pharmaceutical applications of 1-(2-Chloroethyl)pyrrolidine

The compound's versatility stems from its reactive chloroethyl group, which facilitates various substitution reactions essential in constructing more complex pharmaceutical molecules. Its role in the synthesis of estrogen receptor antagonists like Nafoxidine has been particularly well-documented in medicinal chemistry literature .

Chemical Biology Applications

Researchers utilize 1-(2-Chloroethyl)pyrrolidine in chemical biology to:

-

Probe biological systems

-

Understand mechanisms of action of different biological molecules

Neuropharmacological Studies

The compound is employed in studies examining the effects of compounds on the nervous system, contributing to research on:

-

Understanding various neurological conditions

-

Developing potential therapeutic agents for neurological disorders

Derivatives and Related Compounds

Several derivatives and structurally related compounds of 1-(2-Chloroethyl)pyrrolidine have been reported in the scientific literature.

Structural Analogs

One notable structural analog is 1-(2-Chloroethyl)piperidine (C7H14ClN), which contains a six-membered piperidine ring instead of the five-membered pyrrolidine ring. This compound shares similar reactivity patterns but demonstrates different biological activities due to its altered ring size .

Functionalized Derivatives

Various functionalized derivatives have been synthesized for specific applications:

-

1-[2-(Naphthalen-1-yloxy)-ethyl] pyrrolidine - Exhibited antimicrobial activity against Staphylococcus aureus with promising results comparable to standard drugs

-

(S)-N-methyl-2-chloro-ethyl-pyrrolidine - An enantiopure derivative with potential applications in asymmetric synthesis

These derivatives demonstrate the versatility of the 1-(2-Chloroethyl)pyrrolidine scaffold and its potential for further functionalization to create compounds with diverse biological activities.

Pharmacological Properties and Research

Research on 1-(2-Chloroethyl)pyrrolidine and its derivatives has revealed various pharmacological properties worthy of further investigation.

Antimicrobial Activity

Studies have shown that some derivatives of 1-(2-Chloroethyl)pyrrolidine exhibit antimicrobial properties:

| Compound | Test Organism | Activity Level |

|---|---|---|

| 1-[2-(Naphthalen-1-yloxy)-ethyl] pyrrolidine | Staphylococcus aureus (gram-positive) | Exemplary activity |

| 1-[2-(Naphthalen-1-yloxy)-ethyl] pyrrolidine | Proteus vulgaris (gram-negative) | Limited activity |

| 1-[2-(Naphthalen-1-yloxy)-ethyl] pyrrolidine | Candida albicans | No activity |

Table 3: Antimicrobial activity of 1-(2-Chloroethyl)pyrrolidine derivatives

These findings suggest potential applications in developing novel antimicrobial agents, particularly against gram-positive bacteria.

Anticancer Research

The compound and its derivatives are being investigated for potential anticancer properties. Research focuses on:

-

Development of compounds that can selectively target cancer cells

-

Understanding structure-activity relationships to optimize anticancer efficacy

-

Creating novel drug candidates with improved pharmacological profiles

While specific anticancer mechanisms remain under investigation, the versatility of 1-(2-Chloroethyl)pyrrolidine as a synthetic building block continues to facilitate research in this area.

Table 4: Toxicity data for 1-(2-Chloroethyl)pyrrolidine hydrochloride

Hazard Classification

According to the 2012 OSHA Hazard Communication Standard, 1-(2-Chloroethyl)pyrrolidine hydrochloride is classified as follows:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume